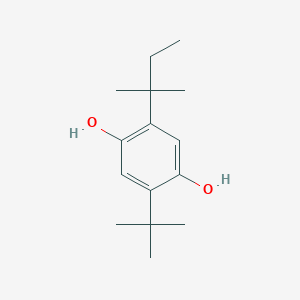
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is a chemical compound known for its unique structure and properties It is an aromatic compound with two hydroxyl groups attached to a benzene ring, along with tert-butyl and 2-methylbutan-2-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol can be achieved through Friedel-Crafts alkylation reactions. One common method involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid. The electrophile in this reaction is a carbocation formed when 3-methyl-2-butanol reacts with sulfuric acid, and the nucleophile is the aromatic ring of 1,4-dimethoxybenzene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Friedel-Crafts alkylation processes. These methods use similar reaction conditions but are optimized for higher yields and efficiency. The use of excess equivalents of 3-methyl-2-butanol and appropriate catalysts can enhance the reaction rate and product yield .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and Lewis acids (e.g., aluminum chloride) are employed in Friedel-Crafts alkylation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated aromatic compounds
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di-t-Butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of hydroxyl groups.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another similar compound with tert-butyl groups and methoxy substituents.
Uniqueness
2-tert-Butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is unique due to the presence of both tert-butyl and 2-methylbutan-2-yl groups, along with hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
144425-92-3 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-7-15(5,6)11-9-12(16)10(8-13(11)17)14(2,3)4/h8-9,16-17H,7H2,1-6H3 |
Clave InChI |
VXUQJEMWECBYRC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)

![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)

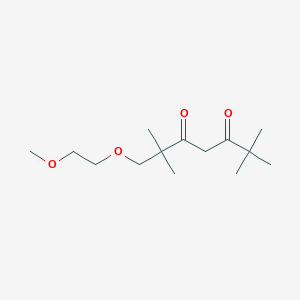
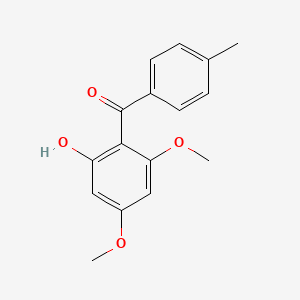
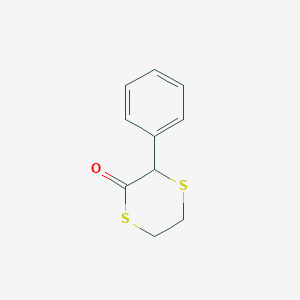

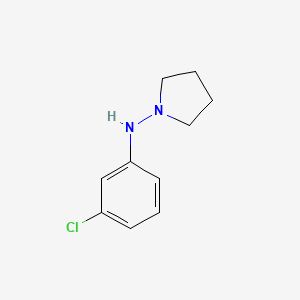
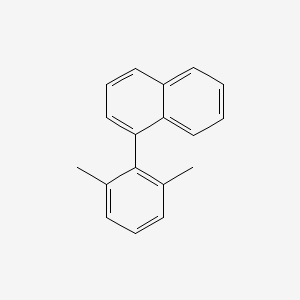
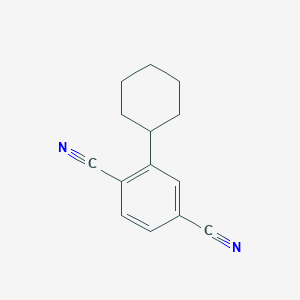
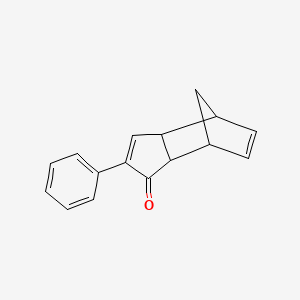
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
